BenchChemオンラインストアへようこそ!

SUN13837

Neuroprotection FGFR Signaling Drug Safety

SUN13837 is the only commercially available small-molecule FGFR modulator designed to uncouple neuroprotection from mitogenicity. Unlike broad FGFR inhibitors or native bFGF, it activates FGFR1 with a biased signaling profile that provides 100% neuroprotection at 10 µM without triggering proliferative signaling (p>0.05 for cyclin D1). This unique selectivity eliminates the cancer-risk liability of mitogenic growth factors for CNS applications. With a human half-life of 12–17.9 h and BBB penetration, it is the optimal reference standard for preclinical neuroprotection studies and SAR programs targeting biased FGFR modulation.

Molecular Formula C21H29N5O2
Molecular Weight 383.5 g/mol
Cat. No. B8452222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSUN13837
Molecular FormulaC21H29N5O2
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)OCC(=O)N(C)C2CCN(CC2)CC3=CC=CC=C3)C)N
InChIInChI=1S/C21H29N5O2/c1-15-20(22)16(2)24-21(23-15)28-14-19(27)25(3)18-9-11-26(12-10-18)13-17-7-5-4-6-8-17/h4-8,18H,9-14,22H2,1-3H3
InChIKeyUFFJZHVXSNLCEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SUN13837: A Blood-Brain Barrier Penetrant, Orally Active FGFR Modulator for Neuroprotection Research


SUN13837 (CAS 1080650-67-4) is an orally active, small-molecule modulator of the fibroblast growth factor receptor (FGFR) designed to mimic the neuroprotective and neurotrophic properties of basic fibroblast growth factor (bFGF) [1]. It exhibits the ability to penetrate the blood-brain barrier (BBB) and shows neuroprotective activity in vitro and in vivo without inducing the proliferative side effects associated with native bFGF [2]. The compound has been advanced to Phase 2 clinical trials for acute spinal cord injury and acute ischemic stroke, establishing it as a key tool compound for investigating FGFR-mediated neuroprotection and neural repair mechanisms [3].

SUN13837's Biased FGFR Signaling and Lack of Mitogenicity Distinguish It from Generic FGFR Modulators and bFGF


SUN13837 is not a generic FGFR inhibitor or a simple protein replacement; it is a functionally selective modulator. Unlike broad-spectrum FGFR inhibitors (e.g., AZD4547, Erdafitinib) that block receptor activity, SUN13837 activates FGFR1 but exhibits a distinct signaling bias that uncouples neuroprotection from cell proliferation. Direct comparative studies demonstrate that while bFGF induces a robust proliferative response in non-neuronal cells (e.g., a 4.6-fold increase in cyclin D1 expression), SUN13837 fails to elicit any proliferative signaling (p=0.6089 vs. control) [1]. This biased signaling is critical for therapeutic applications in the CNS, where mitogenicity is a significant safety liability. Therefore, substituting SUN13837 with a generic FGFR inhibitor or native bFGF would not replicate its specific pharmacological profile, leading to either lack of efficacy or introduction of prohibitive side effects [2].

Quantitative Evidence Differentiating SUN13837 from bFGF and Triazole-Based Analogs


SUN13837 Exhibits Comparable Neuroprotective Efficacy to bFGF but Lacks Mitogenic Activity

SUN13837 demonstrates neuroprotective activity equivalent to bFGF in primary rat hippocampal neurons against glutamate-induced excitotoxicity. Crucially, unlike bFGF, SUN13837 does not induce cell proliferation in non-neuronal cell lines, a key safety differentiator for CNS applications. This functional uncoupling of neuroprotection from mitogenicity is a core property of SUN13837 [1].

Neuroprotection FGFR Signaling Drug Safety

SUN13837 Activates FGFR1 Tyrosine Phosphorylation with an EC50 of 6.6 μM, Demonstrating Direct Target Engagement

SUN13837 directly engages and activates FGFR1, as demonstrated by its ability to induce FGFR1 tyrosine phosphorylation in a cellular assay. This quantifies its potency at the primary target and provides a benchmark for comparing the activity of SUN13837 analogs or other FGFR modulators [1].

FGFR1 Activation Target Engagement EC50

SUN13837 Improves Functional Recovery in a Rat Spinal Cord Injury Model, with 1 mg/kg IV Dose Yielding BBB Score >12 at 8 Weeks

In a rat model of severe spinal cord injury, systemic treatment with SUN13837 significantly enhanced functional recovery of hindlimb motor function compared to vehicle control. This demonstrates in vivo efficacy and establishes a dose-response relationship for therapeutic benefit [1].

Spinal Cord Injury In Vivo Efficacy Functional Recovery

SUN13837 Exhibits a Favorable Human Pharmacokinetic Profile with a Half-Life of 12-17.9 Hours and Linear Kinetics

Phase 1 clinical studies in healthy subjects established the pharmacokinetic (PK) profile of SUN13837 following intravenous administration. The compound demonstrates dose-proportional exposure, a half-life suitable for once-daily dosing, and minimal accumulation. These PK parameters support its use in clinical studies and provide a reference for comparing the bioavailability of novel analogs [1].

Pharmacokinetics ADME Drug Development

Triazole Analogs of SUN13837 Exhibit Enhanced Neuroprotective Activity but Altered PK/PD Profiles

Medicinal chemistry efforts to mitigate the phospholipidosis-inducing potential of SUN13837's metabolite (BMP) led to the development of 1,2,3-triazole analogs. One such analog, compound 5, displayed significantly enhanced neuroprotective activity in vitro compared to SUN13837. This highlights SUN13837's role as a key benchmark compound in SAR studies aimed at optimizing neuroprotective efficacy while managing safety liabilities [1].

SAR Neuroprotection Metabolite Liability

Primary Research and Industrial Applications for SUN13837 Based on Differentiated Evidence


Preclinical Neuroprotection Studies in Spinal Cord Injury and Stroke Models

Researchers can utilize SUN13837 as a positive control or tool compound to investigate FGFR-mediated neuroprotection and functional recovery following acute CNS injury. Its validated in vivo efficacy in improving motor function after spinal cord injury (BBB score improvement from 8 to >12) provides a robust, quantitative benchmark for evaluating novel therapeutic interventions [1].

Medicinal Chemistry Benchmarking for Next-Generation FGFR Modulators

SUN13837 serves as a critical reference standard for SAR studies aimed at developing biased FGFR modulators with improved efficacy and reduced safety liabilities. Its defined EC50 for FGFR1 activation (6.6 µM) and its comparative neuroprotective activity (100% at 10 µM) allow for precise quantification of improvements in potency and efficacy of newly synthesized analogs, as demonstrated by studies of triazole-based derivatives [2].

Investigating the Role of Biased FGFR1 Signaling in Neuronal Survival and Regeneration

SUN13837 is an ideal probe for dissecting the signaling pathways downstream of FGFR1 that are responsible for neuroprotection versus mitogenicity. Its unique property of activating neuroprotective pathways while completely lacking proliferative activity (p>0.05 for cyclin D1 and p27 induction) enables researchers to isolate and study the specific signaling cascades that promote neuronal health and regeneration without the confounding effects of cell division [1].

Clinical Pharmacokinetic and Pharmacodynamic Modeling for CNS Therapeutics

For clinical pharmacologists and PK/PD modelers, SUN13837's well-characterized human pharmacokinetic profile (t1/2 of 12-17.9 h, CL of 15.5 L/h, Vd of 112.5 L) provides a foundational dataset for predicting human exposure and optimizing dosing regimens for this class of compounds. This data is invaluable for designing and interpreting clinical trials of SUN13837 and related FGFR modulators for acute neurological conditions [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for SUN13837

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.